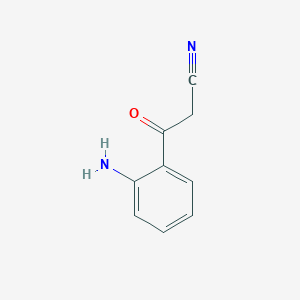![molecular formula C10H12O B025570 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde CAS No. 110211-41-1](/img/structure/B25570.png)
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde, also known as DMHDC, is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. DMHDC is a spiroaldehyde, which means that it contains a spirocyclic framework with an aldehyde group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has a unique structure that allows it to undergo various chemical reactions. The aldehyde group in 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde can act as a reactive site for nucleophilic addition reactions. The spirocyclic framework can also undergo ring-opening reactions, which can result in the formation of new compounds. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has also been shown to undergo photochemical reactions, which can result in the formation of reactive intermediates.
Biochemical and Physiological Effects:
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has low toxicity and is relatively stable under physiological conditions. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has also been shown to have antimicrobial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is its unique structure, which allows it to undergo various chemical reactions. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is also relatively easy to synthesize using standard laboratory techniques. However, 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is a relatively new compound, and its potential applications and limitations are not fully understood.
Orientations Futures
There are several future directions for the research and development of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde. One potential area of research is the development of new synthetic routes for 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde. Another area of research is the application of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde in the synthesis of new bioactive compounds. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde could also be studied for its potential applications in materials science, such as in the development of new polymers and materials. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde.
Méthodes De Synthèse
The synthesis of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde involves the reaction of 2,3-dimethylbutadiene with formaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, followed by a retro-Diels-Alder reaction, which results in the formation of the spirocyclic framework. The aldehyde group is then introduced by oxidation of the secondary alcohol using a mild oxidizing agent such as pyridinium chlorochromate.
Applications De Recherche Scientifique
2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde is in the field of organic synthesis. 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde has been used as a building block in the synthesis of various natural products and bioactive compounds. It has also been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
110211-41-1 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
2,2-dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H12O/c1-9(2)8(7-11)10(9)5-3-4-6-10/h3-8H,1-2H3 |
Clé InChI |
XGUXYUDIXSMQFN-UHFFFAOYSA-N |
SMILES |
CC1(C(C12C=CC=C2)C=O)C |
SMILES canonique |
CC1(C(C12C=CC=C2)C=O)C |
Synonymes |
Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




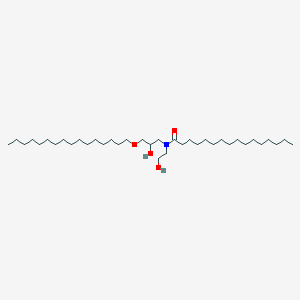



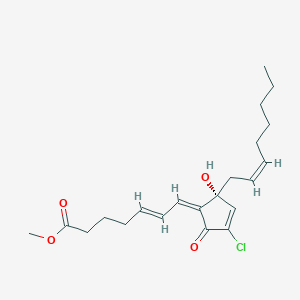
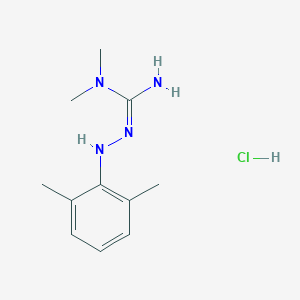

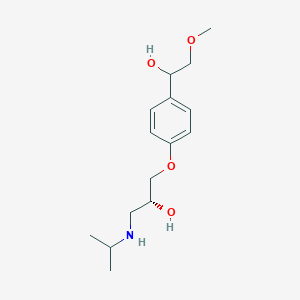
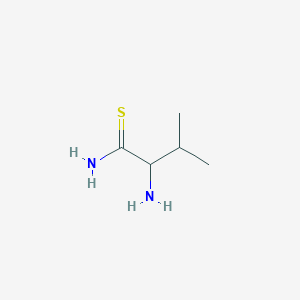

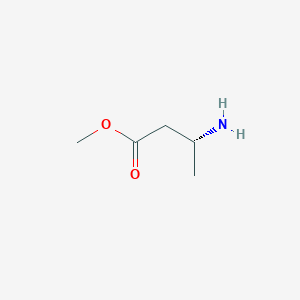
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)
